molecular formula C8H15N3O2 B8722814 1-(2-Aminoacetyl)piperidine-4-carboxamide

1-(2-Aminoacetyl)piperidine-4-carboxamide

Cat. No.: B8722814
M. Wt: 185.22 g/mol
InChI Key: YXOCGSWPIMLMPX-UHFFFAOYSA-N
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Description

1-(2-Aminoacetyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C8H15N3O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

The synthesis of 1-(2-Aminoacetyl)piperidine-4-carboxamide typically involves the reaction of (2-oxo-1-pyrrolidinyl)acetic acid with 1-glycyl-4-piperidinecarboxamide in the presence of triethylamine and isobutyl chloroformate. The reaction is carried out in tetrahydrofuran at temperatures ranging from -15°C to room temperature. The crude product is then recrystallized from methanol to obtain the final compound .

Chemical Reactions Analysis

1-(2-Aminoacetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

1-(2-Aminoacetyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminoacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to target DNA gyrase in Mycobacterium abscessus, leading to DNA damage and inhibition of bacterial growth . This interaction is crucial for its antimicrobial activity and potential therapeutic applications.

Comparison with Similar Compounds

1-(2-Aminoacetyl)piperidine-4-carboxamide can be compared with other piperidinecarboxamide derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

1-(2-aminoacetyl)piperidine-4-carboxamide

InChI

InChI=1S/C8H15N3O2/c9-5-7(12)11-3-1-6(2-4-11)8(10)13/h6H,1-5,9H2,(H2,10,13)

InChI Key

YXOCGSWPIMLMPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN

Origin of Product

United States

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